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molecular formula C8H9ClN2S B8359445 4-Chloro-5-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine

4-Chloro-5-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine

Cat. No. B8359445
M. Wt: 200.69 g/mol
InChI Key: MYTBIUHXUOTNRA-UHFFFAOYSA-N
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Patent
US09303040B2

Procedure details

To a solution of a mixture of 5-ethyl-5,7-dihydrothieno[3,4-d]pyrimidin-4-ol and 6-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol (2.32 g, 12.8 mmol) in 1,2-dichloroethane (50 mL) and diisopropylethylamine (4 mL) was added POCl3 (4 mL), and the mixture was refluxed overnight. The solvent was removed and the residue was purified by silica gel chromatography, eluting with Hexane/ethyl acetate (9:1-4:1) to give 4-chloro-5-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine (0.49 g, 28%). 1H NMR (CDCl3, 400 MHz) δ 8.73 (s, 1H), 4.44 (m, 1H), 4.32-4.00 (m, 2H), 2.08 (m, 1H), 1.75 (m, 1H), 0.93 (m, 3H).
Name
5-ethyl-5,7-dihydrothieno[3,4-d]pyrimidin-4-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[C:11]2[C:10](O)=[N:9][CH:8]=[N:7][C:6]=2[CH2:5][S:4]1)[CH3:2].C(C1SC2C(O)=NC=NC=2C1)C.O=P(Cl)(Cl)[Cl:27]>ClCCCl.C(N(C(C)C)CC)(C)C>[Cl:27][C:10]1[C:11]2[CH:3]([CH2:1][CH3:2])[S:4][CH2:5][C:6]=2[N:7]=[CH:8][N:9]=1

Inputs

Step One
Name
5-ethyl-5,7-dihydrothieno[3,4-d]pyrimidin-4-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1SCC=2N=CN=C(C21)O
Name
6-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol
Quantity
2.32 g
Type
reactant
Smiles
C(C)C1CC=2N=CN=C(C2S1)O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(C)N(CC)C(C)C
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with Hexane/ethyl acetate (9:1-4:1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)CSC2CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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